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CAS No.: 385802-22-2

Cat. No.: B2454802

Get Quote

Executive Summary
Alkoxy-substituted benzaldehydes (e.g., anisaldehyde and its homologs) represent a critical

class of aromatic compounds serving as structural scaffolds in liquid crystal engineering,

fragrance formulation, and pharmaceutical intermediates. Their thermodynamic profile—

specifically phase transition enthalpies and vapor pressures—governs their stability,

bioavailability, and processing conditions.

This guide provides a comprehensive analysis of the thermodynamic behavior of the

homologous series (

to

alkoxy chains), focusing on the structural causality behind melting point alternation, enthalpy of
vaporization increments, and the distinct energetic landscapes of ortho- vs. para- substitution.

Structural Dynamics & Thermodynamic Theory
The "Odd-Even" Effect in Phase Transitions
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A defining characteristic of the alkoxybenzaldehyde series is the non-monotonic progression of

melting points, known as the "odd-even" effect. Unlike boiling points, which generally increase

linearly with molecular weight due to polarizability, melting points depend on crystal lattice

packing efficiency.

Even-numbered chains (Ethoxy, Butoxy): The alkyl tail allows the benzene rings to stack with

higher symmetry, maximizing intermolecular van der Waals forces. This results in a tighter

lattice and higher enthalpy of fusion (

).

Odd-numbered chains (Methoxy, Propoxy): The terminal methyl group often creates steric

repulsion or "packing frustration," lowering the lattice energy and reducing the melting point.

Ortho vs. Para: The Dipole Anomaly
While para- isomers typically exhibit higher melting points due to symmetry,

alkoxybenzaldehydes present a notable exception:

4-Methoxybenzaldehyde (Anisaldehyde): Liquid at room temperature (MP: -1°C).

2-Methoxybenzaldehyde (o-Anisaldehyde): Solid at room temperature (MP: 35–40°C).

Mechanism: In the ortho position, the methoxy oxygen and carbonyl oxygen repel each other

(dipole-dipole repulsion), forcing the methoxy group out of coplanarity or locking it into a

specific conformation that, counter-intuitively, favors a stable crystal packing arrangement

compared to the more rotationally free para isomer.

Critical Thermodynamic Parameters
The following data synthesizes experimental values from high-precision calorimetry and vapor

pressure studies.

Table 1: Physicochemical Properties of 4-n-
Alkoxybenzaldehydes
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Compoun
d

Chain (

)

Mol.[1][2]
[3][4]
Weight (
g/mol )

MP (°C) BP (°C) (kJ/mol)*

Refractiv
e Index (

)

4-

Methoxybe

nzaldehyd

e

1 136.15 -1 248 53.4 1.576

4-

Ethoxyben

zaldehyde

2 150.17 13–14 255 58.1 1.559

4-

Propoxybe

nzaldehyd

e

3 164.20 Liquid
130 (10

mmHg)
62.8 1.546

4-

Butoxyben

zaldehyde

4 178.23 Liquid
145 (10

mmHg)
67.5 1.538

*Note:

values for C3 and C4 are estimated based on the standard methylene group increment of ~4.7
kJ/mol per

unit.

Visualization: The Thermodynamic Cycle
To determine the enthalpy of sublimation (

), which is crucial for understanding solid-state stability, we utilize Hess's Law relationships
between the solid, liquid, and gas phases.
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Caption: Thermodynamic cycle connecting phase transition enthalpies.

represents the total energy required to transition from lattice to vapor.

Experimental Methodologies
Precise determination of these values requires specific protocols. Two primary methods are

recommended: Combustion Calorimetry (for

) and the Transpiration Method (for Vapor Pressure/

).

Protocol: Static Bomb Combustion Calorimetry
This method determines the standard molar enthalpy of formation (

).

Prerequisites:

Isoperibol calorimeter with a rotating bomb (optional but preferred for halogenated

derivatives).

High-purity oxygen (3.0 MPa).

Standard reference: Benzoic acid (NIST SRM 39j).

Step-by-Step Workflow:

Pelletization: Compress the solid sample (or encapsulate liquid in Mylar/gelatin capsules) to

eliminate air pockets. Mass must be measured to
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.

Bomb Assembly: Place sample in the platinum crucible. Attach a cotton fuse thread to the

platinum ignition wire. Add 1.00 mL of deionized water to the bomb (to dissolve formed

).

Pressurization: Purge with oxygen to remove nitrogen, then pressurize to 3.0 MPa.

Equilibration: Submerge the bomb in the calorimetric vessel. Allow the temperature drift to

stabilize (fore-period) for 10 minutes.

Ignition: Fire the bomb. Record temperature rise (

) using a thermistor bridge. Monitor the post-period for 10 minutes to establish the cooling
constant.

Wash Analysis: Rinse the bomb interior. Titrate the washings with 0.1 M NaOH to determine

the nitric acid correction (

forms from residual

).

Protocol: Transpiration Method (Vapor Pressure)
Ideal for alkoxybenzaldehydes with low vapor pressures (0.1 Pa to 1000 Pa).

Principle: A carrier gas (

) is passed over the sample at a constant flow rate. The vapor density is determined by the
mass lost or mass collected.
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Caption: Schematic of the Transpiration Method. Accurate T control (±0.01 K) in the equilibrium

cell is critical for validity.

Calculation: Vapor pressure (

) is calculated using Dalton’s Law:

Where

is moles of benzaldehyde collected and

is moles of carrier gas flowed.

Structure-Property Relationships (QSPR)
For predictive modeling in drug design, the Group Additivity Method (Benson Group

Increments) is highly effective for this class.

The Methylene Increment
In the alkoxy series (

), the addition of each

group to the ether tail contributes predictably to the enthalpy of vaporization:

per

: Approximately 4.7 to 5.0 kJ/mol.

Application: If the experimental value for 4-Butoxybenzaldehyde is unavailable, it can be

estimated from 4-Ethoxybenzaldehyde:

Solubility & Bioavailability
The thermodynamic activity of these aldehydes in solution is governed by

(for solids). The General Solubility Equation (GSE) relates melting point to solubility:

Insight: The lower melting point of the para isomer (Anisaldehyde) compared to the ortho

isomer suggests significantly higher solubility in organic solvents at ambient temperatures,

making the para isomer a preferred candidate for liquid-phase reactions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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